![molecular formula C20H18N2O B3926110 1-[1-(Naphthalen-1-ylmethyl)benzimidazol-2-yl]ethanol](/img/structure/B3926110.png)
1-[1-(Naphthalen-1-ylmethyl)benzimidazol-2-yl]ethanol
Overview
Description
1-[1-(Naphthalen-1-ylmethyl)benzimidazol-2-yl]ethanol is a complex organic compound that features a benzimidazole ring fused with a naphthalene moiety and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Naphthalen-1-ylmethyl)benzimidazol-2-yl]ethanol typically involves the condensation of o-phenylenediamine with naphthaldehyde in the presence of an acid catalyst, followed by reduction and subsequent alkylation with ethanol. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistency and efficiency. The use of catalysts and optimized reaction conditions is crucial to achieve high throughput and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1-[1-(Naphthalen-1-ylmethyl)benzimidazol-2-yl]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: Halogenation and nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using chlorine or bromine, while nitration typically involves nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different physical and chemical properties, enhancing their applicability in diverse fields .
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-[1-(Naphthalen-1-ylmethyl)benzimidazol-2-yl]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor functions. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-2-ylmethyl)benzimidazole: Similar structure but with the naphthalene moiety attached at a different position.
2-(Naphthalen-1-ylmethyl)benzimidazole: Another positional isomer with different chemical properties.
1-(Naphthalen-1-ylmethyl)benzimidazole-2-carboxylic acid: Contains a carboxylic acid group instead of an ethanol group.
Uniqueness
1-[1-(Naphthalen-1-ylmethyl)benzimidazol-2-yl]ethanol is unique due to the presence of the ethanol group, which can significantly influence its solubility, reactivity, and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial applications .
Properties
IUPAC Name |
1-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-14(23)20-21-18-11-4-5-12-19(18)22(20)13-16-9-6-8-15-7-2-3-10-17(15)16/h2-12,14,23H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPFHJXDSIOHPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC=CC4=CC=CC=C43)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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